molecular formula C21H22F2N4O3 B4015091 N-{2-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-FLUOROPHENYL)ETHANEDIAMIDE

N-{2-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-FLUOROPHENYL)ETHANEDIAMIDE

Cat. No.: B4015091
M. Wt: 416.4 g/mol
InChI Key: YXLDZJVLATUQAV-UHFFFAOYSA-N
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Description

N-{2-[4-(2-Fluorobenzoyl)piperazin-1-yl]ethyl}-N’-(4-fluorophenyl)ethanediamide: is a synthetic organic compound characterized by the presence of fluorine atoms on both the benzoyl and phenyl groups

Properties

IUPAC Name

N-[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N4O3/c22-15-5-7-16(8-6-15)25-20(29)19(28)24-9-10-26-11-13-27(14-12-26)21(30)17-3-1-2-4-18(17)23/h1-8H,9-14H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLDZJVLATUQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethyl}-N’-(4-fluorophenyl)ethanediamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluorobenzoyl chloride with piperazine to form 2-(4-(2-fluorobenzoyl)piperazin-1-yl)ethylamine.

    Coupling Reaction: The intermediate is then reacted with 4-fluorophenyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The fluorine atoms on the benzoyl and phenyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Ligand Design: The compound can be used as a ligand in coordination chemistry to form complexes with metal ions.

Biology:

    Receptor Studies: It is used in studies involving receptor binding, particularly for dopamine and serotonin receptors.

Medicine:

    Drug Development: The compound is investigated for its potential as a therapeutic agent in treating neurological disorders.

Industry:

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethyl}-N’-(4-fluorophenyl)ethanediamide involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter signaling pathways. This interaction can lead to various pharmacological effects, including anxiolytic and antidepressant activities.

Comparison with Similar Compounds

  • N-{2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl}-N’-(4-chlorophenyl)ethanediamide
  • N-{2-[4-(2-bromobenzoyl)piperazin-1-yl]ethyl}-N’-(4-bromophenyl)ethanediamide

Comparison:

  • Fluorine Substitution: The presence of fluorine atoms in N-{2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethyl}-N’-(4-fluorophenyl)ethanediamide enhances its lipophilicity and metabolic stability compared to its chloro and bromo analogs.
  • Receptor Binding: The fluorinated compound may exhibit different binding affinities and selectivities for receptors compared to its analogs, potentially leading to distinct pharmacological profiles.

This detailed article provides a comprehensive overview of N-{2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethyl}-N’-(4-fluorophenyl)ethanediamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-FLUOROPHENYL)ETHANEDIAMIDE
Reactant of Route 2
Reactant of Route 2
N-{2-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-FLUOROPHENYL)ETHANEDIAMIDE

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